

Advanced Spectroscopic Characterization of Ethyl Quetiapine Fumarate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ethyl Quetiapine Fumarate Salt

Cat. No.: B1157344

[Get Quote](#)

Content Type: Technical Whitepaper | Focus: Impurity Profiling & Structural Elucidation Author Persona: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

In the development of Quetiapine Fumarate (an atypical antipsychotic), the control of impurities is mandated by ICH Q3A/B guidelines. Ethyl Quetiapine (Chemical Name: 11-[4-[2-(2-ethoxyethoxy)ethyl]piperazin-1-yl]dibenzo[b,f][1,4]thiazepine) arises typically via etherification of the terminal hydroxyl group of the Quetiapine side chain with ethanol under acidic conditions or high thermal stress.

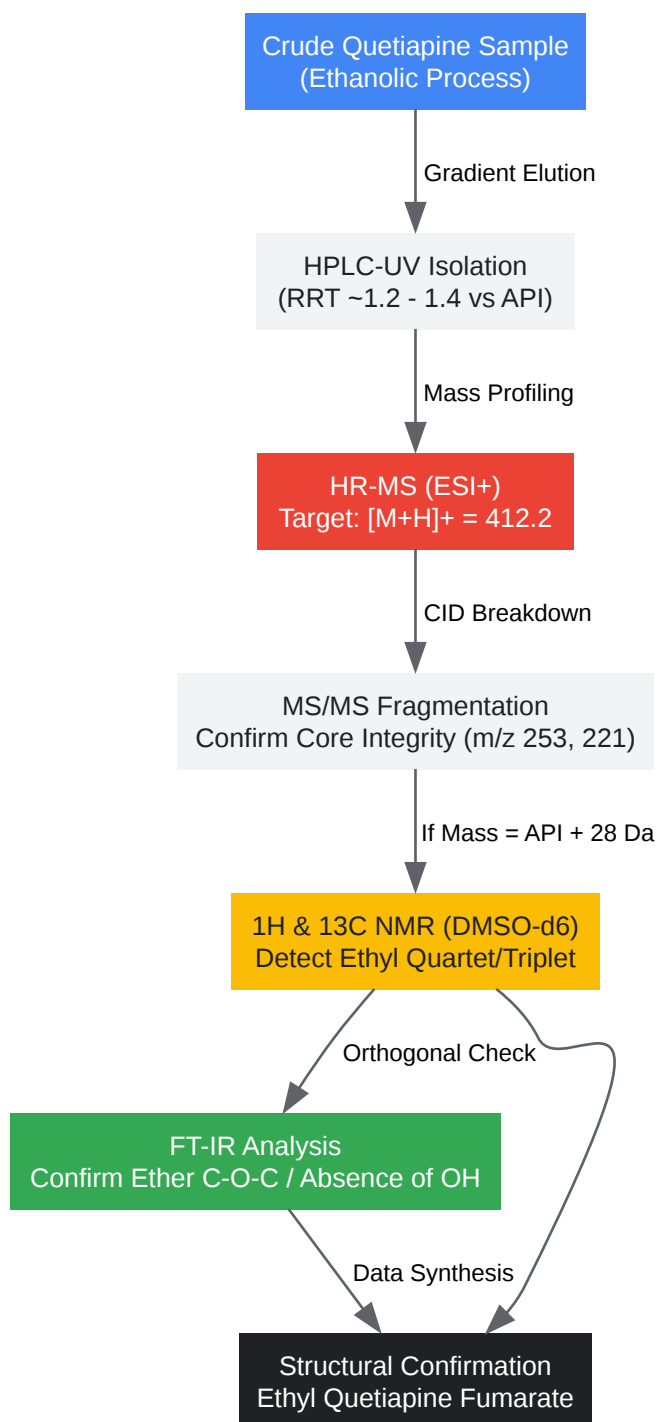
Distinguishing this impurity from the parent API (Active Pharmaceutical Ingredient) requires precise interpretation of the aliphatic side-chain signals, as the dibenzothiazepine core remains identical.

Structural Comparison

Feature	Quetiapine Fumarate (API)	Ethyl Quetiapine Fumarate (Impurity)
Formula (Free Base)		
MW (Free Base)	383.51 g/mol	411.56 g/mol
Modification	Terminal	Terminal (Ether)
Salt Form	Hemifumarate (typically)	Fumarate (often isolated as 1:1 or hemi)

Integrated Analytical Workflow

The following diagram outlines the logical flow for isolating and confirming the structure of Ethyl Quetiapine, ensuring a self-validating feedback loop between MS and NMR data.



[Click to download full resolution via product page](#)

Figure 1: Analytical decision matrix for the structural elucidation of the ethyl ether impurity.

Mass Spectrometry (LC-MS/MS) Analysis

Mass spectrometry provides the first line of evidence by detecting the mass shift corresponding to ethylation (

,

).

Experimental Protocol (ESI+)

- Instrument: Q-TOF or Orbitrap (High Resolution).
- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

Diagnostic Signals[7][10]

- Parent Ion ():
 - Quetiapine:
 - Ethyl Quetiapine:
 - Interpretation: The +28 Da shift confirms the addition of an ethyl chain.
- Fragmentation Pattern (MS/MS): The fragmentation is crucial to prove the modification is on the side chain and not the aromatic core.

Fragment Ion (m/z)	Origin / Structural Assignment	Significance
253	Dibenzo[b,f][1,4]thiazepine + Piperazine ring	Common to both. Confirms the core structure is intact.
221	Dibenzo[b,f][1,4]thiazepine cation (loss of piperazine)	Common to both. Confirms the tricyclic system is unmodified.
159	Side chain cation ()	Specific to Impurity. Quetiapine shows side chain at 131.

Validation Check: If

253 is absent, the modification may be on the aromatic ring (e.g., ethylation of the nitrogen in the thiazepine ring), which is chemically less likely but must be ruled out.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][5][7][11]

NMR is the definitive tool for distinguishing the O-ethyl ether from N-ethyl analogs.

Experimental Protocol

- Solvent: DMSO-
(Preferred for solubility of fumarate salts).
- Frequency: 400 MHz or higher.
- Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

¹H NMR Assignment (DMSO-)

The aromatic region (6.9 – 7.6 ppm) will be nearly identical to Quetiapine. The diagnostic changes occur in the aliphatic region (1.0 – 4.0 ppm).

Position	Multiplicity	Shift (ppm)	Interpretation
Terminal Methyl	Triplet ()	1.10 – 1.15	New Signal. Characteristic of the terminal of the ethyl ether.
Ether Methylene	Quartet ()	3.40 – 3.48	New Signal. The protons.
Side Chain	Triplet ()	3.50 – 3.60	The methylene protons of the original chain, now deshielded slightly differently due to ether vs. alcohol.
Fumarate Olefin	Singlet ()	6.60 – 6.62	Diagnostic for the counter-ion. Integration relative to aromatic protons determines stoichiometry (1:1 vs 2:1).
OH Proton	Broad Singlet	Absent	The broad exchangeable peak at ~4.5-5.0 ppm (seen in Quetiapine in dry DMSO) disappears.

13C NMR Features[1][5][7][11]

- New Peaks: Two additional aliphatic carbon signals.
 - ppm (Terminal Methyl).
 - ppm (Ether Methylene).

- Fumarate Carbons:

ppm (alkene) and

ppm (carbonyl).

Infrared Spectroscopy (FT-IR)

IR serves as an orthogonal confirmation, particularly useful for solid-state characterization of the isolated salt.

Key Band Assignments

- Hydroxyl Region (3200–3500 cm^{-1}):
 - Quetiapine:[1][2][3][4][5][6][7] Shows a broad O-H stretch.
 - Ethyl Quetiapine:[8][2][9] Absent or significantly diminished (residual water may interfere, but the distinct alcohol shape is gone).
- Ether Region (1050–1150 cm^{-1}):
 - Appearance of strong C-O-C asymmetric stretching vibrations.
- Fumarate Moiety:
 - 1700 cm^{-1} (approx): C=O stretching (carboxylic acid).
 - 1550–1600 cm^{-1} : Carboxylate anion asymmetric stretch ().

Synthesis of Findings & Reference Standards

For regulatory submission, the identity of Ethyl Quetiapine Fumarate is confirmed when:

- MS shows parent ion 412 Da and daughter ion 253 Da.
- NMR confirms the presence of an ethyl group (triplet/quartet system) and the loss of the hydroxyl proton.

- HPLC retention time shifts later than Quetiapine (due to increased lipophilicity from the ethyl group).

References

- Stolarczyk, E. U., et al. "Identification and characterization of potential impurities of quetiapine fumarate." [1] *Pharmaceutical Development and Technology* 14.1 (2009): 27-37. [1] [\[Link\]](#)
- PubChem. Quetiapine Fumarate Compound Summary (Parent Molecule Baseline). [\[Link\]](#)
- Hren, J., et al. "Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine." *Acta Poloniae Pharmaceutica* 67.5 (2010): 443-450. [\[Link\]](#)
- Venkateswarlu, P., et al. "Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate." *Journal of Pharmaceutical and Biomedical Analysis (Contextual grounding for impurity synthesis)*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Identification and characterization of potential impurities of quetiapine fumarate - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 2. researchgate.net [\[researchgate.net\]](https://researchgate.net)
- 3. tandfonline.com [\[tandfonline.com\]](https://tandfonline.com)
- 4. Quetiapine Fumarate | C₄₆H₅₄N₆O₈S₂ | CID 5281025 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 5. lcms.labrulez.com [\[lcms.labrulez.com\]](https://lcms.labrulez.com)
- 6. globalresearchonline.net [\[globalresearchonline.net\]](https://globalresearchonline.net)
- 7. Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

- [8. allmpus.com \[allmpus.com\]](https://allmpus.com)
- [9. Ethyl Quetiapine Fumarate Salt | CAS 1011758-06-7 \(free acid\) | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- To cite this document: BenchChem. [Advanced Spectroscopic Characterization of Ethyl Quetiapine Fumarate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1157344/docs#advanced-spectroscopic-characterization-of-ethyl-quetiapine-fumarate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

